Palmitic acid sucrose monoester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

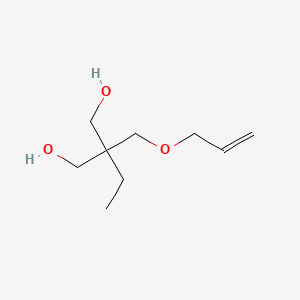

Palmitic acid sucrose monoester, also known as Sucrose Monoester P90, is a type of sucrose monoester based on palmitic acid . It appears as a white to off-white powder . It has a high hydrophobic-hydrophilic balance (HLB) value, which gives it a high emulsifier efficacy . It is used at low levels to emulsify flavors, colors, and nutraceutical ingredients (e.g., omega-3 oils) to produce a number of clear beverage products .

Synthesis Analysis

The synthesis of this compound involves a transesterification reaction between sucrose and vinyl esters of palmitic acid . The reaction conditions limit the products primarily to the monoester compounds . Potential trace impurities are removed by a series of distillation and solvent extraction steps .Molecular Structure Analysis

Sucrose monoesters of lauric, palmitic, or stearic acid consist mainly of sucrose monoesters of individual fatty acids, namely lauric, palmitic, or stearic acid with smaller amounts of the diesters .Chemical Reactions Analysis

The manufacturing process of this compound involves the initial reaction of sucrose with the fatty acid esters (via transesterification) using a basic catalyst . The reaction step is followed by a series of purification steps to remove the fatty acid vinyl ester starting materials, reaction solvents, and other impurities .Physical And Chemical Properties Analysis

This compound appears as a white to off-white powder . It has a high hydrophobic-hydrophilic balance (HLB) value, which gives it a high emulsifier efficacy .Scientific Research Applications

Synthesis and Material Applications

Research has demonstrated the synthesis of unique polyesters from glycerol, azelaic acid, and succinic acid, utilizing resources from the palm oil industry. These polyesters exhibit desirable elastic properties and thermal stability, highlighting the value of palm oil derivatives in creating valuable polymeric materials (Baharu et al., 2015). Another study focused on the kinetics of transesterification of methyl palmitate and sucrose, exploring the synthesis of sucroesters, which are important for their applications in food and pharmaceuticals due to their emulsifying properties (Gutiérrez et al., 2018).

Food Industry Applications

In the food industry, sucrose monopalmitate is utilized for its surfactant properties to stabilize microemulsions, nanoemulsions, and emulsions. These are critical for developing food and beverage products with improved texture, stability, and shelf life. A study on fabricating stable colloidal systems with sucrose monopalmitate and lemon oil illustrates the potential for optimizing food formulations (Rao & McClements, 2011).

Antimicrobial Properties

Sucrose fatty acid esters, including those derived from palmitic acid, have shown antimicrobial activity against spoilage microorganisms in food products. This property makes them valuable as natural preservatives in extending the shelf life of food items, such as salad dressings, without relying on synthetic additives (Yang et al., 2003).

Mechanism of Action

Target of Action

It is known that palmitic acid, a component of this compound, plays a crucial role in various cellular processes, including signal transduction and membrane fluidity .

Mode of Action

It is known that palmitic acid can act as a signaling molecule, regulating the progression and development of many diseases at the molecular level . The sucrose component of the compound may play a role in its solubility and interaction with other molecules.

Biochemical Pathways

Palmitic acid is known to be involved in various metabolic pathways, including fatty acid metabolism

Pharmacokinetics

It is known that the compound’s solubility and emulsifying properties may influence its bioavailability .

Result of Action

It is known that palmitic acid can produce a metabolic inflammatory response in certain cells, generally associated with damaging mechanisms such as oxidative stress, endoplasmic reticulum stress, and autophagic defects .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Palmitic acid sucrose monoester is a glycoside . It plays a significant role in biochemical reactions due to its high hydrophobic-hydrophilic balance (HLB) value . This high HLB value makes it an efficient emulsifier

Cellular Effects

Given its emulsifying properties, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

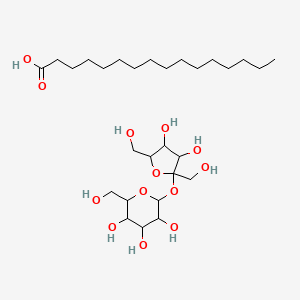

| { "Design of the Synthesis Pathway": "The synthesis of Palmitic acid sucrose monoester can be achieved through esterification reaction between palmitic acid and sucrose.", "Starting Materials": [ "Palmitic acid", "Sucrose", "Sulfuric acid", "Methanol", "Sodium hydroxide" ], "Reaction": [ "Dissolve sucrose in methanol", "Add palmitic acid to the solution", "Add a catalytic amount of sulfuric acid to the mixture", "Heat the mixture under reflux for several hours", "Neutralize the mixture with sodium hydroxide", "Extract the product with a suitable solvent", "Purify the product by column chromatography" ] } | |

| 26446-38-8 | |

Molecular Formula |

C28H52O12 |

Molecular Weight |

580.7 g/mol |

IUPAC Name |

[3,4-dihydroxy-5-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate |

InChI |

InChI=1S/C28H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(31)37-17-20-23(33)26(36)28(18-30,39-20)40-27-25(35)24(34)22(32)19(16-29)38-27/h19-20,22-27,29-30,32-36H,2-18H2,1H3 |

InChI Key |

DZPKXFNXNJJENH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.